N-[(3-bromo-5-fluorophenyl)methyl]-N-propylcyclopropanamine
Description
N-[(3-Bromo-5-fluorophenyl)methyl]-N-propylcyclopropanamine is a cyclopropane-containing amine derivative with a substituted benzyl group. Its structure features a cyclopropane ring directly bonded to a nitrogen atom, which is further substituted with a propyl group and a 3-bromo-5-fluorophenylmethyl moiety.
Cyclopropanamines are known for their conformational rigidity due to the strained three-membered ring, which can enhance target selectivity in medicinal chemistry applications. Its synthesis likely follows routes similar to those described for structurally related compounds, such as reductive amination or nucleophilic substitution, as seen in the preparation of (±)-Trans-2-(4-chlorophenyl)-N-propylcyclopropanamine .
Properties
IUPAC Name |
N-[(3-bromo-5-fluorophenyl)methyl]-N-propylcyclopropanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BrFN/c1-2-5-16(13-3-4-13)9-10-6-11(14)8-12(15)7-10/h6-8,13H,2-5,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOAUSFTUFXXHFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CC1=CC(=CC(=C1)Br)F)C2CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BrFN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-bromo-5-fluorophenyl)methyl]-N-propylcyclopropanamine typically involves multiple steps:
Formation of the Cyclopropane Ring: The cyclopropane ring can be synthesized through a Simmons-Smith reaction, where a zinc-copper couple reacts with diiodomethane and an alkene.
Introduction of the Propylamine Group: The propylamine group can be introduced via reductive amination, where an aldehyde or ketone reacts with propylamine in the presence of a reducing agent like sodium cyanoborohydride.
Attachment of the 3-bromo-5-fluorophenyl Group: This step involves a nucleophilic substitution reaction where the cyclopropane amine reacts with a 3-bromo-5-fluorobenzyl halide under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, forming N-oxides.
Reduction: Reduction reactions can target the bromine substituent, potentially leading to debromination.
Substitution: The bromine and fluorine atoms on the phenyl ring can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products
Oxidation: N-oxides of the amine group.
Reduction: Debrominated or defluorinated derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, N-[(3-bromo-5-fluorophenyl)methyl]-N-propylcyclopropanamine can be used as a building block for more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the synthesis of novel compounds.
Biology
Biologically, this compound may serve as a ligand in the study of receptor binding and signal transduction pathways. Its structural features make it a candidate for probing the interactions between small molecules and biological macromolecules.
Medicine
In medicinal chemistry, this compound could be investigated for its potential as a therapeutic agent. Its ability to interact with specific biological targets might make it useful in the development of drugs for treating various diseases.
Industry
Industrially, this compound could be used in the synthesis of advanced materials, such as polymers with specific electronic or mechanical properties.
Mechanism of Action
The mechanism by which N-[(3-bromo-5-fluorophenyl)methyl]-N-propylcyclopropanamine exerts its effects depends on its interaction with molecular targets. For instance, if used as a drug, it might bind to a receptor or enzyme, altering its activity. The cyclopropane ring and the phenyl substituents could play crucial roles in the binding affinity and specificity of the compound.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares N-[(3-bromo-5-fluorophenyl)methyl]-N-propylcyclopropanamine with structurally or functionally related cyclopropanamine and cyclopropane derivatives:
Key Structural and Functional Insights:
Substituent Effects: Halogen Position: The target compound’s 3-bromo-5-fluoro substitution contrasts with the 4-chloro group in (±)-Trans-2-(4-Chlorophenyl)-N-propylcyclopropanamine. Bromine’s larger size and lower electronegativity compared to chlorine may enhance lipophilicity, while fluorine’s electron-withdrawing nature could improve metabolic stability .
Biological Activity: The 4-chlorophenyl derivative (±)-17 demonstrated antidepressant activity via monoamine oxidase (MAO) inhibition, suggesting that halogenated aryl groups are critical for CNS targeting . The target compound’s bromo-fluoro substitution may modulate similar pathways but with altered potency or selectivity. Cyprofuram’s cyclopropanecarboxamide structure highlights the versatility of cyclopropane derivatives in agrochemicals, though its carboxamide group distinguishes it from the amine-based target compound .
Synthetic Accessibility :
- The target compound’s synthesis likely parallels methods for (±)-Trans-2-(4-chlorophenyl)-N-propylcyclopropanamine, which employs reductive amination of aldehydes with sodium borohydride . However, introducing bromine and fluorine may require specialized halogenation or coupling steps.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
